molecular formula C11H13N3O2 B2383266 N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide CAS No. 1311779-20-0

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide

Cat. No.: B2383266
CAS No.: 1311779-20-0
M. Wt: 219.244
InChI Key: DHDXFYFBDGEUQR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group, an ethoxy group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide typically involves the reaction of 2-ethoxy-N-methylpyridine-3-carboxamide with cyanomethylating agents. One common method is the reaction of the pyridine derivative with cyanomethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use. Studies have shown that similar compounds can modulate signaling pathways involved in disease resistance and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-10-9(5-4-7-13-10)11(15)14(2)8-6-12/h4-5,7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDXFYFBDGEUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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